奥扎格雷尔盐酸盐

描述

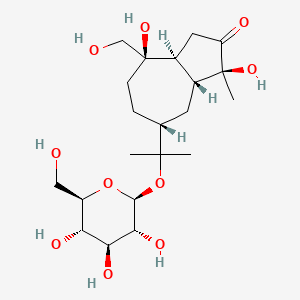

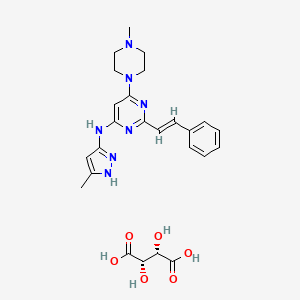

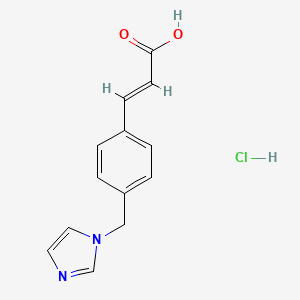

Ozagrel hydrochloride, also known as OKY-046 hydrochloride, is an imidazole derivative . It is an antiplatelet agent that works by inhibiting thromboxane A2 synthesis . It has been used in trials studying the treatment of Dry Eye Syndromes .

Synthesis Analysis

Ozagrel hydrochloride has been synthesized in various studies. For instance, a study reported the successful synthesis of a paeonol-ozagrel conjugate (POC) by conjugating paeonol and ozagrel as a mutual prodrug .Molecular Structure Analysis

The molecular formula of Ozagrel hydrochloride is C13H12N2O2 . It has been characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Molecular docking analysis has shown that Ozagrel hydrochloride interacts with residues located in the active binding sites of target proteins .Chemical Reactions Analysis

Ozagrel hydrochloride has been observed to undergo photoisomerization in the presence of a catalytic amount of vitamin B2 or FAD under irradiation of 405 nm LED light and fluorescent light .Physical And Chemical Properties Analysis

Ozagrel hydrochloride is a white solid . Its average molecular weight is 228.251 . The hydrated form of Ozagrel hydrochloride has a molecular weight of 264.71 .科学研究应用

治疗脑血管痉挛:奥扎格雷尔盐酸盐与法舒地尔盐酸盐联合使用,已显示出在动脉瘤性蛛网膜下腔出血后降低脑血管痉挛发生率的有效性 (中岛等,1998).

急性脑梗死:研究表明,奥扎格雷尔盐酸盐,特别是与四甲基吡嗪盐酸盐等其他药物联合使用,可以改善急性脑梗死患者的脑血流动力学,从而改善临床预后 (刘巧西,2013).

预防先兆子痫:奥扎格雷尔盐酸盐已被测试其对高危孕妇的预防作用,以预防先兆子痫,显示出该病发生率显着降低 (关等人,1999).

非心源性缺血性卒中:研究了奥扎格雷尔盐酸盐对动脉粥样硬化性卒中或腔隙性梗死患者的疗效,提示其安全性但功能预后没有显着改善 (Wada 等,2016).

急性肺损伤:作为血栓烷 A2 合成酶抑制剂,奥扎格雷尔已证明在预防急性肺损伤和减少动物实验诱导条件下的炎症标志物方面具有潜力 (石塚等,2009).

合成和化学性质:对奥扎格雷尔盐酸盐的有效合成研究也很显着,因为它自 1988 年以来一直是日本上市的抗血栓药物 (于等人,2010).

缺血性卒中的荟萃分析:对奥扎格雷尔用于急性缺血性卒中的随机对照试验进行的荟萃分析表明,它在改善神经功能障碍方面有效,尽管需要大样本、高质量的试验来获得更确凿的证据 (张等,2012).

哮喘治疗:奥扎格雷尔盐酸盐已被探索作为一种抗哮喘剂,显示出在减轻哮喘症状和潜在帮助气道高反应性管理方面的有效性 (町田等,1996).

作用机制

Ozagrel hydrochloride inhibits TXA2 biosynthesis by inhibiting TXA2 synthetase activity . This inhibition does not affect PGI2 production. Laboratory studies indicate that inhibition of TXA2 synthesis in vivo also blocks platelet aggregation, bronchoconstriction, and vasoconstriction in animal models .

安全和危害

未来方向

Research is ongoing to develop novel therapeutic compounds using Ozagrel hydrochloride. For instance, a study synthesized a novel ozagrel/paeonol-containing codrug and found it to have promising pharmacological activities, suggesting its potential for development as an oral formulation . Another study synthesized a paeonol-ozagrel conjugate (POC) for ischemic stroke treatment, indicating that POC could be a new drug candidate for the treatment of ischemic stroke .

属性

IUPAC Name |

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFWBJJNNPGAM-IPZCTEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045506 | |

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ozagrel hydrochloride | |

CAS RN |

78712-43-3 | |

| Record name | Ozagrel hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ozagrel hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OZAGREL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)